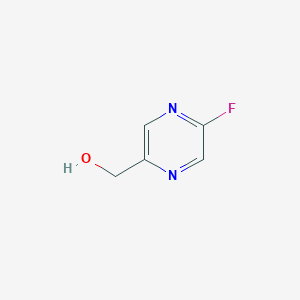

(5-Fluoropyrazin-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5FN2O |

|---|---|

Molecular Weight |

128.10 g/mol |

IUPAC Name |

(5-fluoropyrazin-2-yl)methanol |

InChI |

InChI=1S/C5H5FN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2 |

InChI Key |

DKFHJYFUAQQKQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=N1)F)CO |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 5 Fluoropyrazin 2 Yl Methanol

Nucleophilic and Electrophilic Reactivity of the Pyrazine (B50134) Ring

The pyrazine ring is structurally analogous to a benzene (B151609) ring with two carbon atoms replaced by nitrogen atoms at positions 1 and 4. This modification has profound electronic consequences. The nitrogen atoms are highly electronegative and exert a strong electron-withdrawing inductive effect, which reduces the electron density of the entire aromatic system. slideshare.netnih.gov The presence of an additional fluorine atom at the C5 position in (5-Fluoropyrazin-2-yl)methanol further intensifies this electron deficiency.

Electrophilic Reactivity: Due to the π-deficient nature of the ring, pyrazines are generally unreactive towards electrophilic aromatic substitution. stackexchange.comresearchgate.net The electron-withdrawing nitrogen atoms deactivate the ring, making it less susceptible to attack by electrophiles. slideshare.netresearchgate.net Any such reaction would require harsh conditions and the presence of strong electron-donating groups on the ring to proceed, which are absent in this molecule. youtube.com Protonation and alkylation, however, can occur at the ring nitrogen atoms. youtube.com

Nucleophilic Reactivity: Conversely, the electron-poor character of the fluoropyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. nih.govyoutube.comlibretexts.org While the fluorine atom on the pyrazine ring can potentially act as a leaving group in SNAr reactions, this typically requires forcing conditions or activation by strong electron-withdrawing groups. nih.gov More commonly, if another halogen (like chlorine or bromine) were present at a different position, it would serve as the leaving group, with its reactivity enhanced by the electronic pull of the fluorine and nitrogen atoms. The rate-determining step in SNAr reactions is the initial attack by the nucleophile, a process favored by the electron-deficient nature of the fluoropyrazine ring. youtube.comlibretexts.org

Reactions Involving the Hydroxyl Group of the Methanol (B129727) Moiety

The primary alcohol functional group (-CH₂OH) on this compound is a versatile site for a variety of chemical transformations, including derivatization, oxidation, and reduction pathways.

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl group can be readily converted into other functional groups such as esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: this compound can react with carboxylic acids, acyl chlorides, or acid anhydrides under appropriate conditions to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield (5-fluoropyrazin-2-yl)methyl acetate.

Etherification: The formation of ethers can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.

| Reaction Type | Reagents | Product |

| Esterification | Acyl Chloride (R-COCl), Base | (5-Fluoropyrazin-2-yl)methyl ester |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | 2-((Alkoxy)methyl)-5-fluoropyrazine |

Oxidation and Reduction Pathways

The primary alcohol moiety is susceptible to both oxidation and reduction, leading to key synthetic intermediates.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the product.

Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically stop at the aldehyde stage, yielding 5-fluoropyrazine-2-carbaldehyde .

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to the 5-fluoropyrazine-2-carboxylic acid .

Reduction: While the hydroxymethyl group is already in a reduced state, the corresponding aldehyde or carboxylic acid can be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Transformation | Reagent(s) | Product |

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | 5-Fluoropyrazine-2-carbaldehyde |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | 5-Fluoropyrazine-2-carboxylic acid |

| Reduction of Aldehyde | Sodium Borohydride (NaBH₄) | This compound |

Cross-Coupling Reactions and Functional Group Interconversions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For this compound to participate, it or a derivative must possess a suitable leaving group on the pyrazine ring, typically a halide (Cl, Br, I) or a triflate. The fluorine atom is generally not displaced in these palladium-catalyzed reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Halogenated pyrazine derivatives are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orgorganic-chemistry.orgyoutube.com A hypothetical 2-chloro-5-fluoropyrazine (B2970079) could react with an arylboronic acid in the presence of a palladium catalyst and a base to form a 2-aryl-5-fluoropyrazine derivative. This is a highly versatile method for creating C(sp²)-C(sp²) bonds. mdpi.comlibretexts.org

| Suzuki-Miyaura Coupling Parameters for Halopyrazines | |

| Component | Examples |

| Halopyrazine | 2-Chloropyrazine, 2-Bromopyrazine |

| Boron Reagent | Arylboronic acids, Vinylboronic acids |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | PPh₃, PCy₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org A halogenated derivative of this compound would be an effective substrate for coupling with various alkynes to produce 2-alkynyl-5-fluoropyrazine structures. rsc.orgscirp.org

| Sonogashira Coupling Parameters for Halopyrazines | |

| Component | Examples |

| Halopyrazine | 2-Iodo/Bromopyrazine derivatives |

| Alkyne | Phenylacetylene, Terminal aliphatic alkynes |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(CF₃COO)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | DMF, THF, Toluene |

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a strong base. wikipedia.orglibretexts.org This reaction allows for the synthesis of a wide range of N-arylpyrazines from halopyrazine precursors. nih.govresearchgate.netresearchgate.net The reaction is highly dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands often giving the best results.

| Buchwald-Hartwig Amination Parameters for Halopyrazines | |

| Component | Examples |

| Halopyrazine | 2-Bromo/Chloropyrazine derivatives |

| Amine | Primary amines, Secondary amines, Anilines |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, Xantphos, tBuDavePhos, XPhos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

Other Metal-Catalyzed Transformations

Beyond palladium, other transition metals can catalyze transformations on pyrazine rings.

Copper-Catalyzed Reactions: Copper catalysts can be used for Sonogashira-type couplings, sometimes offering a more cost-effective alternative to palladium. nih.gov They are also employed in C-N coupling reactions, which can be complementary to the Buchwald-Hartwig amination, particularly for certain classes of amines. nih.gov

Rhodium and Gold-Catalyzed Reactions: There are examples of rhodium-catalyzed reactions for the synthesis of substituted pyrazines. acs.org Gold-catalyzed arylations of pyrazine have also been reported, although they may suffer from low yields. rsc.org These methods often involve different mechanistic pathways, such as C-H activation, where the metal catalyst directly functionalizes a carbon-hydrogen bond on the ring, a process that can be directed by the pyrazine nitrogen atoms. rsc.org

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise chemical structure and conformational dynamics of (5-Fluoropyrazin-2-yl)methanol in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, including chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs), provides a detailed picture of the molecule's atomic connectivity and spatial arrangement.

The electronic environment of the pyrazine (B50134) ring is significantly influenced by the opposing effects of the electron-withdrawing fluorine atom and the hydroxymethyl substituent. This is reflected in the chemical shifts of the ring protons and carbons. The fluorine atom, in particular, introduces through-bond scalar couplings (J-couplings) that are invaluable for assigning signals.

Research Findings: The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyrazine ring, with their chemical shifts and multiplicities dictated by homo- and heteronuclear coupling constants (³JHH, ³JHF, and ⁴JHF). The methylene (B1212753) protons (-CH₂-) of the methanol (B129727) group are anticipated to appear as a singlet or a doublet due to potential long-range coupling with the fluorine atom. The hydroxyl proton (-OH) typically presents as a broad, exchangeable singlet.

¹³C NMR spectroscopy provides information on each unique carbon environment. The carbon atom directly bonded to the fluorine (C-5) is expected to be significantly deshielded and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other ring carbons will also exhibit smaller C-F couplings.

Conformational analysis, particularly concerning the rotation around the C2-C(methanol) single bond, can be investigated using advanced NMR techniques. researchgate.netnih.gov The relative orientation of the hydroxymethyl group with respect to the pyrazine ring is influenced by factors such as intramolecular hydrogen bonding between the hydroxyl group and the adjacent ring nitrogen (N1), as well as stereoelectronic effects involving the fluorine atom. beilstein-journals.org Techniques like 2D NOESY can reveal through-space proximities between the methylene protons and the ring protons, helping to establish the predominant conformer in solution.

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-3 | ¹H | ~8.50 | d | ³J(H,F) ≈ 4-6 |

| H-6 | ¹H | ~8.35 | s | - |

| -CH₂- | ¹H | ~4.85 | s or d | ⁵J(H,F) ≈ 0-2 |

| -OH | ¹H | Variable (broad s) | s | - |

| C-2 | ¹³C | ~158 | d | ³J(C,F) ≈ 10-15 |

| C-3 | ¹³C | ~145 | d | ²J(C,F) ≈ 20-25 |

| C-5 | ¹³C | ~155 | d | ¹J(C,F) ≈ 240-260 |

| C-6 | ¹³C | ~138 | d | ²J(C,F) ≈ 15-20 |

| -CH₂- | ¹³C | ~63 | s or d | ⁴J(C,F) ≈ 1-3 |

Vibrational Spectroscopy (IR and Raman) for Molecular Structure Elucidation and Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound by identifying its characteristic vibrational modes. libretexts.orgwikipedia.org A non-linear molecule with N atoms has 3N-6 normal modes of vibration. wikipedia.orgmontana.edu For this compound (C₅H₅FN₂O, N=14), this results in 36 expected fundamental vibrations. These modes can be assigned to specific functional groups and skeletal vibrations, providing a spectroscopic fingerprint of the molecule.

Research Findings: The analysis of the vibrational spectra allows for the confirmation of key structural features. The O-H stretching vibration of the alcohol moiety is expected to produce a characteristic broad absorption band in the IR spectrum, typically in the 3200–3600 cm⁻¹ region. The precise position and shape of this band can offer insights into the extent of intermolecular hydrogen bonding.

The pyrazine ring itself gives rise to a series of characteristic vibrations, including C-H stretching, C=N and C=C ring stretching, and various in-plane and out-of-plane bending modes. researchgate.netresearchgate.net The positions of these bands are sensitive to the electronic perturbations induced by the fluoro and hydroxymethyl substituents. One of the most diagnostic signals is the C-F stretching vibration, which is expected to appear as a strong band in the IR spectrum, typically between 1100 and 1250 cm⁻¹. Vibrations associated with the hydroxymethyl group, such as C-O stretching and CH₂ bending modes, will also be present.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and those involving less polar bonds, which may be weak or inactive in the IR spectrum. nih.gov

Interactive Data Table: Predicted Vibrational Mode Assignments

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | -OH | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | Pyrazine Ring | 3050 - 3150 | Medium | Strong |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 3000 | Medium | Medium |

| C=N / C=C Ring Stretch | Pyrazine Ring | 1400 - 1600 | Strong | Strong |

| CH₂ Scissoring | -CH₂- | ~1465 | Medium | Medium |

| C-F Stretch | Ar-F | 1100 - 1250 | Very Strong | Weak |

| C-O Stretch | -CH₂OH | 1000 - 1100 | Strong | Medium |

| Ring Breathing/Deformation | Pyrazine Ring | 800 - 1000 | Medium | Strong |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns under ionization. Using electron impact (EI) or electrospray ionization (ESI), the molecule is converted into a molecular ion (M⁺˙), which then undergoes a series of predictable cleavage and rearrangement reactions to form smaller, charged fragments.

Research Findings: The mass spectrum of this compound (C₅H₅FN₂O) is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 128.04. The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

Key fragmentation processes for this molecule would likely include:

Alpha-Cleavage: The most favorable initial fragmentation is often the cleavage of the C-C bond adjacent to the pyrazine ring (alpha to the aromatic system). This would result in the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) to form a stable fluoropyrazinyl cation at m/z 97. libretexts.org

Loss of Water: Dehydration involving the hydroxyl group and a ring proton could lead to the loss of a water molecule (H₂O, 18 Da), producing a fragment ion at m/z 110.

Ring Cleavage: Nitrogen-containing heterocyclic rings like pyrazine typically undergo characteristic ring fragmentation. A common pathway is the expulsion of a molecule of hydrogen cyanide (HCN, 27 Da), which could occur from the molecular ion or subsequent fragments. researchgate.net For example, the m/z 97 ion could lose HCN to yield a fragment at m/z 70.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure by piecing together the masses of the observed fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 128 | [C₅H₅FN₂O]⁺˙ (Molecular Ion) | - |

| 127 | [C₅H₄FN₂O]⁺ | •H |

| 111 | [C₅H₄FN₂]⁺ | •OH |

| 97 | [C₄H₂FN₂]⁺ | •CH₂OH |

| 70 | [C₃H₂F]⁺ | •CH₂OH, HCN |

X-ray Crystallography for Solid-State Structural Determination of Analogues

While the specific crystal structure of this compound is not detailed in available literature, X-ray crystallography of analogous substituted pyrazine and pyridine (B92270) derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.govnih.gov This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, revealing definitive information on bond lengths, bond angles, and packing motifs.

Research Findings from Analogues: Studies on related heterocyclic structures, such as 2,5-bis(4-methylpyridin-2-yl)pyrazine and 2,3,5,6-tetrakis[(methylsulfanyl)methyl]pyrazine, demonstrate several key structural features that are likely to be relevant. nih.govnih.gov

Ring Planarity: The central pyrazine ring is expected to be largely planar. The substituents, including the fluorine and hydroxymethyl groups, will lie close to this plane.

Intermolecular Hydrogen Bonding: The presence of the hydroxymethyl group is a critical feature for determining the crystal packing. It is highly probable that strong intermolecular hydrogen bonds of the O-H···N type would form between the hydroxyl group of one molecule and a nitrogen atom of the pyrazine ring of an adjacent molecule. nih.gov This interaction is a dominant force in organizing molecules in the solid state and would likely lead to the formation of infinite chains or dimeric pairs.

Conformation: In the solid state, the molecule would adopt a low-energy conformation. The dihedral angle between the plane of the pyrazine ring and the C-C-O plane of the methanol substituent would be fixed, likely in an orientation that minimizes steric hindrance while optimizing intermolecular forces like hydrogen bonding.

These insights from analogous structures provide a robust model for predicting the solid-state architecture of this compound.

Interactive Data Table: Typical Structural Parameters from Pyrazine Analogues

| Parameter | Description | Expected Value Range |

|---|---|---|

| C=N Bond Length | Pyrazine ring bond | 1.33 - 1.35 Å |

| C-C Bond Length (ring) | Pyrazine ring bond | 1.38 - 1.40 Å |

| C-F Bond Length | Aromatic C-F bond | 1.34 - 1.37 Å |

| O-H···N H-Bond Distance | Intermolecular interaction | 2.7 - 3.0 Å |

| π–π Stacking Distance | Inter-planar distance between rings | 3.4 - 3.8 Å |

Computational and Theoretical Investigations of this compound: A Review of Current Data

This article cannot be generated at this time.

Following a comprehensive search of scientific literature, chemical databases, and academic repositories, it has been determined that publicly available data from computational and theoretical investigations specifically focused on This compound is insufficient to construct the detailed scientific article requested.

The user's instructions require a thorough and scientifically accurate article structured around a specific outline, including detailed research findings and data tables for the following sections:

Computational and Theoretical Investigations of 5 Fluoropyrazin 2 Yl Methanol

Structure-Property Relationship Modeling

Generating content for these highly specialized topics necessitates access to the direct outputs of these computational studies, such as calculated HOMO-LUMO energy gaps, electrostatic potential maps, conformational energy landscapes, and specific parameters derived from molecular dynamics simulations for this exact molecule.

The performed searches did not yield any published papers or database entries containing this specific information for (5-Fluoropyrazin-2-yl)methanol. While general principles of these computational methods are well-documented, applying them to a specific compound requires dedicated research that does not appear to have been published in accessible sources. Therefore, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and data-backed findings.

Compounds Mentioned in this Article

A table of compounds cannot be generated as no specific research data involving multiple compounds was found.

Applications As Precursors and Chemical Building Blocks in Advanced Organic Synthesis

Role in the Synthesis of Complex Heterocyclic Systems

(5-Fluoropyrazin-2-yl)methanol serves as a valuable scaffold for the synthesis of intricate heterocyclic systems, which are core components of many biologically active compounds. The pyrazine (B50134) ring itself is a key pharmacophore, and the presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug molecule. The methanol (B129727) group provides a reactive handle for further molecular elaboration.

Research has demonstrated the utility of pyrazine derivatives in the development of potent inhibitors for various enzymes. For instance, N-(pyrazin-2-yl)-4-aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs), which are crucial targets in cancer therapy nih.gov. The synthesis of such complex molecules often involves the strategic modification of a core heterocyclic structure, a role for which this compound is well-suited.

Furthermore, the broader class of fluorinated pyrimidines and related nitrogen-containing heterocycles, to which this compound belongs, are key intermediates in the synthesis of antiviral and anticancer therapies myskinrecipes.com. A notable example is the synthesis of Raltegravir, an HIV integrase inhibitor, which involves pyrimidinone intermediates google.com. This highlights the potential of fluorinated pyrazine-based building blocks in the development of novel therapeutic agents.

Table 1: Examples of Complex Heterocyclic Systems Derived from Pyrazine Precursors

| Target Compound Class | Therapeutic Target | Reference |

| N-(pyrazin-2-yl)-4-aminopyrimidine derivatives | EGFR, JAK | nih.gov |

| Pyrimidinone-based compounds | HIV Integrase | google.com |

| Nucleoside analogs | Viral replication, Cancer cell proliferation | myskinrecipes.com |

Utility in the Construction of Bio- and Glycomimetics

The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to enhance a drug's efficacy, is a cornerstone of modern medicinal chemistry. The fluorine atom in this compound makes it an attractive building block for creating bioisosteres of naturally occurring molecules. The substitution of a hydrogen atom or a hydroxyl group with fluorine can lead to improved pharmacokinetic and pharmacodynamic properties.

While direct applications of this compound in glycomimetics are not yet widely documented, the synthesis of fluorinated glycomimetics is a growing area of research. Fluorinated carbohydrates and their mimics can act as inhibitors of carbohydrate-processing enzymes or as probes to study carbohydrate-protein interactions. The pyrazine core of this compound could be elaborated to mimic the pyranose ring of a sugar, with the fluorine atom providing a key interaction point with biological targets.

Development of Materials with Tunable Optical and Electronic Properties

The electron-deficient nature of the pyrazine ring, further enhanced by the electronegative fluorine atom, makes this compound a promising precursor for the development of advanced materials with tunable optical and electronic properties.

A closely related compound, pyrazine-2,5-diyldimethanol, has been used as a linker to construct 1D and 3D coordination polymers with various transition metals mdpi.com. The hydroxyl groups in this linker play a crucial role in extending the dimensionality of the networks through hydrogen bonding. It is highly probable that this compound could be employed in a similar fashion to create novel coordination polymers with potentially modified properties due to the presence of the fluorine atom, which can participate in halogen bonding and alter the electronic nature of the pyrazine ring. The use of pyrazine-based ligands in the construction of coordination polymers is a well-established strategy for creating diverse network architectures mdpi.comnih.govacs.orgacs.org.

Table 2: Examples of Pyrazine-Based Ligands in Coordination Polymers

| Ligand | Metal Ion(s) | Resulting Structure | Reference |

| Pyrazine-2,5-diyldimethanol | Cu(II), Zn(II), Hg(II), Cd(II) | 1D and 3D coordination polymers | mdpi.com |

| Substituted Pyrazines | Co(II) | 1D, 2D, and triple-chain coordination polymers | mdpi.com |

| N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Coordination compounds with anticancer activity | nih.gov |

| Pyrazine | Co(II) | 1D and 3D coordination polymers | acs.org |

| Pyrazine | U(VI) | Uranyl thiophene dicarboxylate coordination polymers | acs.org |

The pyrazine moiety is a known electron-accepting unit in the design of donor-acceptor conjugated polymers for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The incorporation of an electron-deficient unit like fluorinated pyrazine into a polymer backbone can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport in n-type semiconductor materials.

While specific examples detailing the use of this compound in conjugated polymers are not yet prevalent in the literature, the general strategy of using pyrazine-containing building blocks is well-documented. The development of materials for OLEDs and dye-sensitized solar cells (DSSCs) often relies on the careful tuning of the electronic properties of organic molecules researchgate.netrsc.orgnih.govmdpi.comunistra.frnih.govtci-thaijo.orgdergipark.org.tr. The synthetic accessibility of this compound makes it a candidate for incorporation into novel conjugated polymers, where the fluorine atom could further enhance the material's performance and stability.

Precursor for Advanced Fluorinated Organic Molecules

The presence of a fluorine atom makes this compound an inherently valuable precursor for the synthesis of other advanced fluorinated organic molecules. Organofluorine compounds are of immense importance in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.

For example, the synthesis of 5-trifluoromethyl-substituted pyrazine derivatives has been reported, demonstrating the transformation of a pyrazine core into a more complex fluorinated molecule researchgate.net. This compound can serve as a starting point for the introduction of additional fluorine-containing groups or for the construction of more elaborate fluorinated scaffolds. The development of novel fluorinating agents and methodologies continues to expand the toolbox for creating such molecules beilstein-journals.org. The strategic incorporation of fluorine is a key element in the design of modern metallodrugs and other therapeutic agents mdpi.com.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes for Fluorinated Pyrazine (B50134) Derivatives

The chemical industry's increasing focus on environmental responsibility has spurred significant interest in developing greener synthetic methodologies. nih.gov Traditional methods for producing fluorinated compounds often rely on hazardous reagents and generate substantial waste. dovepress.com Consequently, a major future trend is the development of sustainable and eco-friendly synthetic pathways for (5-Fluoropyrazin-2-yl)methanol and its derivatives.

Key areas of research in this domain include:

Enzymatic Catalysis: Biocatalytic approaches, using enzymes like lipases, are gaining traction for amide bond synthesis in pyrazine derivatives. nih.gov These methods offer mild reaction conditions and reduce the need for hazardous reagents, aligning with the principles of green chemistry. nih.gov The application of immobilized enzymes in continuous-flow systems represents a promising avenue for scalable and sustainable production. nih.gov

Alternative Fluorinating Reagents: Research is moving away from hazardous fluorinating agents like elemental fluorine and hydrogen fluoride (B91410). dovepress.com The development and use of safer, more selective reagents are crucial. For instance, copper(II)-mediated fluorination of aryl trifluoroborates with potassium fluoride (KF) presents a less hazardous alternative. dovepress.com

Catalytic C-H Fluorination: Direct C-H fluorination is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. While challenging, advancements in transition-metal catalysis are making this a more viable strategy for synthesizing fluorinated heterocycles.

Solvent Minimization and Alternative Media: The use of toxic organic solvents is a major contributor to the environmental impact of chemical synthesis. Future synthetic routes will likely focus on using water as a solvent, or solvent-free conditions, such as those enabled by ultrasonic irradiation, to create fluorinated heterocyclic compounds. nih.govresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Fluorinated Pyrazines

| Feature | Traditional Synthetic Routes | Emerging Green Routes |

|---|---|---|

| Fluorine Source | Often hazardous (e.g., HF, F2 gas) dovepress.com | Safer, solid fluoride salts (e.g., KF) dovepress.com |

| Catalysis | Stoichiometric reagents | Biocatalysis (enzymes), metal catalysis nih.govresearchgate.net |

| Solvents | Volatile organic compounds (e.g., DMF, THF) nih.gov | Water, ionic liquids, or solvent-free conditions nih.govresearchgate.net |

| Atom Economy | Often lower due to multi-step syntheses with protecting groups | Higher, especially with C-H activation/functionalization |

| Waste Generation | Significant byproduct formation | Minimized waste streams |

Exploration of Novel Reactivity Patterns for this compound

Beyond its role as a synthetic intermediate, the inherent reactivity of this compound and its derivatives is a subject of ongoing exploration. The interplay between the electron-deficient pyrazine ring, the activating fluorine substituent, and the versatile hydroxymethyl group opens doors to novel chemical transformations.

Future research will likely focus on:

Transition Metal-Catalyzed Cross-Coupling: The pyrazine scaffold is amenable to various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Kumada, and Sonogashira reactions. rsc.orgrsc.org Future work will likely expand the scope of these reactions on fluorinated pyrazines, enabling the introduction of a wide array of functional groups. rsc.orgrsc.org For example, nickel-catalyzed couplings of functionalized benzylic zinc reagents with pyrazine derivatives have shown promise. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for C-F bond functionalization. nih.gov This methodology can generate reactive perfluoroaryl radicals under mild conditions, allowing for novel bond formations that are difficult to achieve through traditional thermal methods. nih.gov This approach could enable the selective transformation of the C-F bond in this compound into other functional groups.

C-H Activation: Direct C-H functionalization represents a paradigm shift in organic synthesis, allowing for the modification of molecules at positions not easily accessed through classical methods. mdpi.com Developing catalytic systems, potentially using palladium or iridium, to selectively activate C-H bonds on the fluoropyrazine ring would provide a highly efficient route to complex derivatives. mdpi.com

Novel Ring-Forming Reactions: The functional groups on this compound can be leveraged to construct more complex heterocyclic systems. For instance, the design of novel cycloaddition strategies could lead to the synthesis of fused pyrazine scaffolds with unique biological or material properties. nih.gov

Integration into Advanced Materials Science Research

The unique electronic properties conferred by the fluorine atom make fluorinated pyrazines attractive candidates for use in advanced materials. rsc.org The incorporation of fluorine can lower both the HOMO and LUMO energy levels of organic molecules, which can enhance electron injection and improve stability against oxidative degradation. rsc.org

Emerging trends in this area include:

Organic Semiconductors: Pyrazine-containing structures have been incorporated into π-conjugated two-dimensional covalent organic frameworks (2D COFs). epa.gov These materials exhibit semiconducting properties, and the introduction of fluorine into the pyrazine unit could be used to tune their electronic band gap and charge carrier mobility. Such materials are promising for applications in field-effect transistors and other electronic devices. rsc.orgepa.gov

Optoelectronic Materials: Fluorinated conjugated polymers and molecular systems are being investigated for use in electroluminescent devices. rsc.org The fluorine atoms can influence the supramolecular organization in the solid state, leading to π-stacking arrangements that enhance charge transport. rsc.org this compound can serve as a building block for creating novel fluorinated conjugated systems with tailored photophysical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring are excellent coordination sites for metal ions. This allows for the construction of coordination polymers and MOFs. The fluorine substituent can modulate the electronic properties of the pyrazine ligand, influencing the resulting framework's properties, such as gas sorption, catalysis, or luminescence.

Computational Design and Predictive Modeling for Novel Fluorinated Pyrazine Architectures

In modern chemical research, computational methods are indispensable for accelerating the design and discovery of new molecules with desired properties. malvernpanalytical.com Quantum chemistry calculations and predictive modeling are becoming increasingly crucial in the field of fluorinated pyrazines.

Future directions in this area involve:

Quantum Chemical Studies: Computational studies, such as those using Hartree-Fock theory or density functional theory (DFT), can provide deep insights into the effects of fluorination on the electronic structure, stability, and reactivity of pyrazine derivatives. epa.govemerginginvestigators.org These calculations can predict molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and charge distributions, guiding synthetic efforts toward molecules with specific electronic properties. emerginginvestigators.orgnih.gov

Predictive Modeling for Biological Activity: For pharmaceutical applications, computational models can predict the "drug-likeness" of novel fluorinated pyrazine derivatives before they are synthesized. malvernpanalytical.com Techniques like molecular docking can simulate the binding of these molecules to biological targets, helping to prioritize candidates for synthesis and biological evaluation. nih.gov This approach can significantly streamline the drug discovery process.

Materials Property Prediction: Computational screening can be used to predict the electronic and photophysical properties of new materials based on fluorinated pyrazine units. This allows researchers to design materials with optimized characteristics for specific applications, such as organic electronics, before committing to resource-intensive synthetic work.

Table 2: Computationally Derived Properties and Their Applications

| Computational Method | Predicted Property | Application Area |

|---|---|---|

| Quantum Chemistry (DFT, etc.) | HOMO/LUMO energy levels, bond dissociation energies, electrostatic potential epa.govemerginginvestigators.org | Predicting reactivity, electronic properties for materials science, metabolic stability emerginginvestigators.org |

| Molecular Docking | Binding affinity, binding mode to a biological target nih.gov | Drug design and discovery, identifying potential protein targets nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular structure and biological activity | Medicinal chemistry, toxicology, predicting efficacy of new compounds |

| Molecular Dynamics (MD) Simulation | Conformational flexibility, solvent effects, intermolecular interactions | Understanding protein-ligand interactions, solid-state packing for materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.